

Reproducibility of PXL770 findings across different laboratories

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Compound of Interest

Compound Name: PXL770

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PXL770: A Review of Preclinical and Clinical Findings

An analysis of the available data on the direct AMPK activator, **PXL770**, reveals a consistent pattern of metabolic benefits across various preclinical models and early-stage human trials conducted by the developing pharmaceutical company, Poxel, and its collaborators. However, a critical gap in independently reproduced findings remains, highlighting the need for further validation by unaffiliated laboratories to solidify the compound's therapeutic potential.

PXL770 is a first-in-class, orally administered, direct allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[1] Activation of AMPK has been shown to influence a wide array of metabolic pathways, including glucose homeostasis, lipid metabolism, and inflammation.[2] The therapeutic potential of **PXL770** is being explored for a range of metabolic disorders, including non-alcoholic steatohepatitis (NASH), X-linked adrenoleukodystrophy (ALD), and autosomal dominant polycystic kidney disease (ADPKD).[3]

Clinical Evidence in Non-Alcoholic Fatty Liver Disease (NAFLD)

Poxel has conducted several clinical trials investigating the safety and efficacy of **PXL770** in patients with NAFLD, the precursor to NASH. The most significant of these is the STAMP-NAFLD Phase 2a trial, a randomized, double-blind, placebo-controlled study.[4]

STAMP-NAFLD Phase 2a Trial: Key Quantitative Outcomes^{[5][6][7]}

Endpoint	Placebo	PXL770 (250 mg QD)	PXL770 (250 mg BID)	PXL770 (500 mg QD)
Relative Change in Liver Fat Content (All Patients)	-1.1%	-1.0%	-14.3%	-14.7%
Relative Change in Liver Fat Content (T2DM Patients)	-6.0%	+1.2%	-16.7%	-27.2%
Change in Alanine Aminotransferase (ALT) (U/L)	-	-	-	Significant Reduction
Change in Aspartate Aminotransferase (AST) (U/L)	-	-	-	Significant Reduction
Change in Hemoglobin A1c (HbA1c) (T2DM Patients)	-	-	-	-0.64%
Statistically significant vs. baseline or placebo				

A prior Phase 1b study in overweight or obese individuals with NAFLD and insulin resistance also demonstrated positive effects on metabolic parameters after 4 weeks of treatment with 500 mg of **PXL770** once daily.^{[5][6]}

Phase 1b PK/PD Study: Key Quantitative Outcomes[8][9]

Endpoint	Placebo	PXL770 (500 mg QD)
Suppression of De Novo Lipogenesis (DNL)	No effect	Statistically significant (p=0.0045)
Improvement in Glycemia (OGTT)	No effect	Statistically significant (p<0.03)
Reduction in HOMA-IR	No effect	Statistically significant (p=0.0134)

Preclinical Findings in Various Disease Models

Preclinical studies have explored the therapeutic potential of **PXL770** in a range of disease models, with findings that are broadly consistent with the proposed mechanism of action via AMPK activation.

X-Linked Adrenoleukodystrophy (ALD)

In in vitro and in vivo models of ALD, a rare genetic disorder characterized by the accumulation of very long-chain fatty acids (VLCFA), **PXL770** demonstrated significant therapeutic effects.[7][8]

Model	Endpoint	PXL770 Treatment	Outcome
Patient-derived Fibroblasts	C26:0 VLCFA Levels	7 days	~90% reduction
Abcd1 KO Mice	C26:0 Levels in Spinal Cord	12 weeks	29% reduction
Abcd1 KO Mice	C26:0 Levels in Brain	8 weeks	25% reduction
Abcd1 KO Mice	Sciatic Nerve Myelin Invaginations	12 weeks	61% reduction

Autosomal Dominant Polycystic Kidney Disease (ADPKD)

Preclinical investigations in a mouse model of ADPKD, a genetic disorder leading to kidney cyst formation, have shown that **PXL770** can ameliorate disease progression.[9]

Endpoint	PXL770 Treatment	Outcome vs. Untreated Control
Blood Urea Nitrogen	-	47% reduction
Cystic Index	-	26% reduction
Kidney Weight to Body Weight Ratio	-	35% reduction
Markers of Cell Proliferation	-	48% reduction
Macrophage Infiltration	-	53% reduction
Tissue Fibrosis	-	37% reduction

Non-Alcoholic Steatohepatitis (NASH)

In a diet-induced obese mouse model of NASH, **PXL770** showed beneficial effects on the key hallmarks of the disease: steatosis, inflammation, and fibrosis.

Experimental Protocols

STAMP-NAFLD Phase 2a Trial[5]

- Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group study conducted at 15 sites in the United States.
- Participants: 120 patients with non-alcoholic fatty liver disease, with or without type 2 diabetes.
- Intervention: Patients were randomized to receive **PXL770** at 250 mg once daily, 250 mg twice daily, 500 mg once daily, or a matching placebo.

- **Primary Endpoint:** The primary endpoint was the relative change in liver fat content from baseline to week 12 as measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF).

Phase 1b PK/PD Study in NAFLD[8]

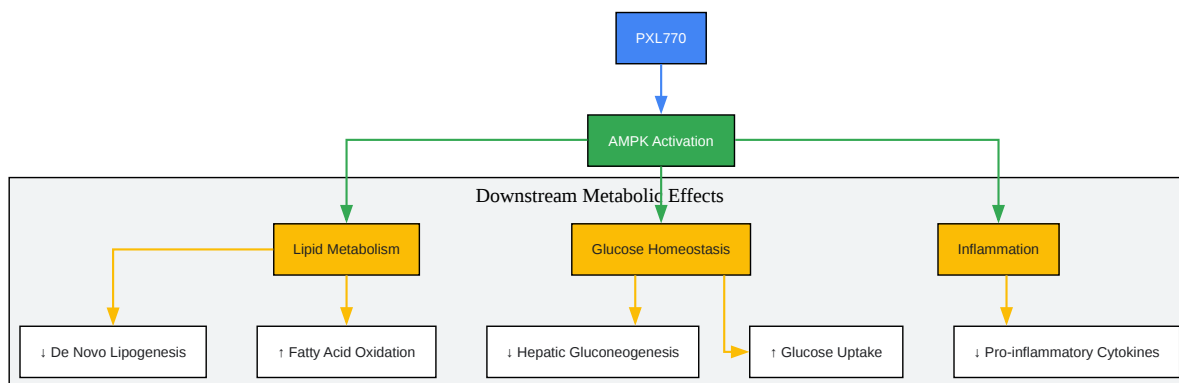
- **Study Design:** A 4-week, randomized, double-blind, placebo-controlled study.
- **Participants:** 16 overweight or obese patients with NAFLD and insulin resistance.
- **Intervention:** 12 patients received **PXL770** at 500 mg once daily, and 4 received a placebo.
- **Endpoints:** Key endpoints included pharmacokinetics, safety, and pharmacodynamic measures such as de novo lipogenesis and glucose tolerance during an oral glucose tolerance test (OGTT).

Preclinical Study in Abcd1 KO Mice (ALD Model)[10][12]

- **Animal Model:** Abcd1 knockout (KO) mice, an established model for X-linked adrenoleukodystrophy.
- **Intervention:** Mice were treated with **PXL770** at a dose of 75 mg/kg twice daily via oral gavage for 12 weeks.
- **Assessments:** Very long-chain fatty acid levels in tissues were measured by liquid chromatography-mass spectrometry (LC-MS). Sciatic nerve axonal morphology was assessed by electron microscopy, and locomotor function was evaluated using a beam balance test.

Signaling Pathways and Experimental Workflows

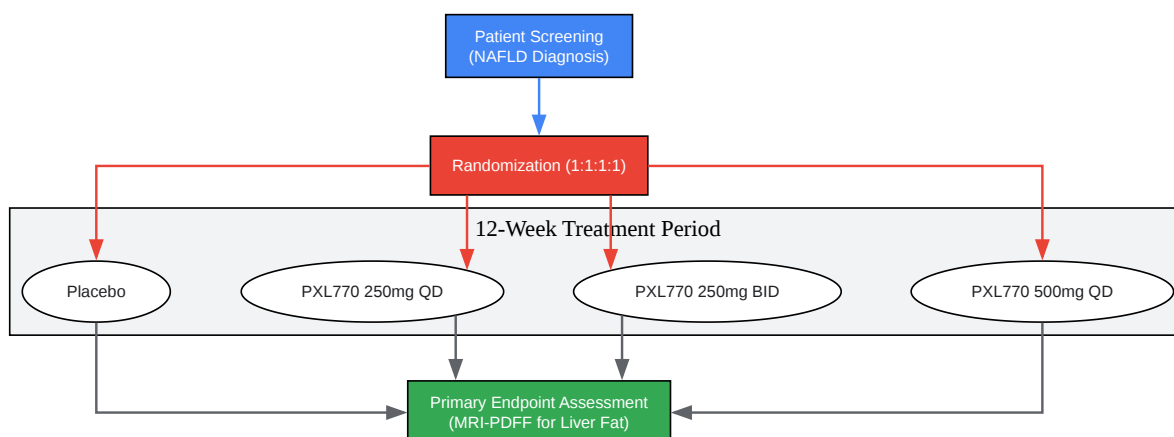
The proposed mechanism of action of **PXL770** is through the direct activation of AMPK, which in turn modulates various downstream metabolic pathways.



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Caption: **PXL770** directly activates AMPK, leading to beneficial downstream effects on lipid metabolism, glucose homeostasis, and inflammation.

The workflow for the STAMP-NAFLD clinical trial illustrates the key stages of the study.



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Caption: Workflow of the STAMP-NAFLD Phase 2a clinical trial, from patient screening to primary endpoint assessment.

In conclusion, the data generated by Poxel and its collaborators present a consistent narrative of **PXL770**'s potential as a therapeutic agent for various metabolic diseases through the activation of AMPK. The findings from early-phase clinical trials in NAFLD and preclinical studies in diverse disease models are encouraging. However, the scientific community awaits the replication of these findings by independent research groups to fully validate the reproducibility and robustness of the reported effects of **PXL770**.

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